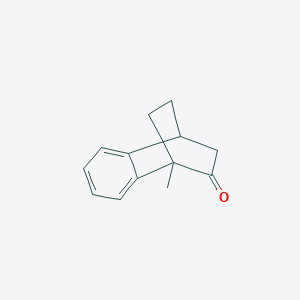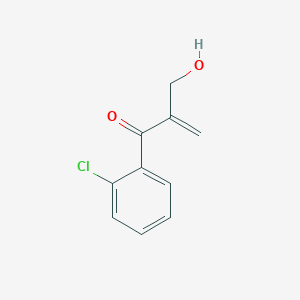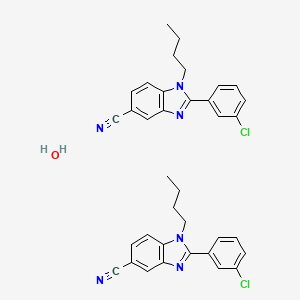
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a thiazole ring
准备方法
The synthesis of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with bromine under controlled conditions.
Quinoline Ring Formation: The quinoline ring is then formed by cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and quinoline rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic substitution reactions, while the quinoline ring can undergo nucleophilic substitution.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar compounds include other quinoline and thiazole derivatives, such as:
6-Bromoquinoline: Lacks the thiazole ring but shares the quinoline structure.
2,4-Dimethylthiazole: Contains the thiazole ring but lacks the quinoline structure.
Thiazoloquinolines: Compounds with similar structures but different substituents.
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both the quinoline and thiazole rings, as well as the specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
898825-59-7 |
|---|---|
分子式 |
C14H11BrN2S |
分子量 |
319.22 g/mol |
IUPAC 名称 |
5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3 |
InChI 键 |
URVUELSNVIFZGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)


![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)


![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
methanone](/img/structure/B12614085.png)
